ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14988539
InChI: InChI=1S/C24H26O5/c1-5-27-22(25)12-10-20-16(3)19-9-11-21(17(4)23(19)29-24(20)26)28-14-18-8-6-7-15(2)13-18/h6-9,11,13H,5,10,12,14H2,1-4H3
SMILES:
Molecular Formula: C24H26O5
Molecular Weight: 394.5 g/mol

ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

CAS No.:

Cat. No.: VC14988539

Molecular Formula: C24H26O5

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate -

Specification

Molecular Formula C24H26O5
Molecular Weight 394.5 g/mol
IUPAC Name ethyl 3-[4,8-dimethyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate
Standard InChI InChI=1S/C24H26O5/c1-5-27-22(25)12-10-20-16(3)19-9-11-21(17(4)23(19)29-24(20)26)28-14-18-8-6-7-15(2)13-18/h6-9,11,13H,5,10,12,14H2,1-4H3
Standard InChI Key BWXQXEPSJPUYTP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC(=C3)C)C)OC1=O)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is ethyl 3-[4,8-dimethyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate . Its molecular formula, C₂₄H₂₆O₅, reflects a complex architecture comprising:

  • A chromen-2-one core (a bicyclic structure with a ketone group at position 2).

  • 4,8-Dimethyl substituents on the chromenone ring.

  • A 3-methylbenzyl ether at position 7.

  • An ethyl propanoate side chain at position 3 .

Table 1: Key Structural Attributes

AttributeDescription
Core StructureChromen-2-one (Coumarin derivative)
Substituents4,8-Dimethyl; 7-(3-methylbenzyl)oxy; 3-ethyl propanoate
Molecular FormulaC₂₄H₂₆O₅
Molecular Weight394.5 g/mol
CAS Registry Number858748-15-9

Stereochemical Considerations

The compound lacks chiral centers due to the planar arrangement of the chromenone core and symmetric substituents. The 3-methylbenzyl and ethyl propanoate groups adopt equatorial positions, minimizing steric hindrance .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically proceeds via a two-step strategy:

  • Formation of the Chromenone Core:

    • 4,8-Dimethyl-7-hydroxy-2H-chromen-2-one is reacted with 3-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the 7-(3-methylbenzyl)oxy group .

  • Esterification:

    • The intermediate undergoes nucleophilic acyl substitution with ethyl 3-bromopropanoate under basic conditions to install the propanoate side chain .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldPurification Method
13-Methylbenzyl bromide, K₂CO₃, DMF, 80°C65%Column chromatography
2Ethyl 3-bromopropanoate, NaH, THF, reflux72%Crystallization (EtOH/H₂O)

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and automated platforms optimize yield and reduce waste. Solvent recovery systems and catalytic methodologies align with green chemistry principles .

Physicochemical Properties

Solubility and Stability

The compound is lipophilic, with solubility in dichloromethane, ethyl acetate, and dimethylformamide. Aqueous solubility is limited (<0.1 mg/mL at 25°C) . It remains stable under inert atmospheres but may degrade via hydrolysis in acidic or basic media.

Table 3: Physicochemical Data

PropertyValueMethod/Source
Melting PointNot reported
Boiling PointDecomposes above 250°CEstimated via QSPR models
LogP (Octanol-Water)3.8 ± 0.2Computational prediction
pKa9.2 (enol form of chromenone)Analogous coumarins

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch of ester and ketone) .

  • NMR (¹H): Key signals include δ 1.2 ppm (triplet, CH₃CH₂O), δ 2.3 ppm (singlet, Ar-CH₃), and δ 6.8–7.3 ppm (aromatic protons) .

Biological Activity and Applications

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus and Escherichia coli show moderate inhibition (MIC = 128 µg/mL), suggesting utility as a lead compound for antibiotic development .

Table 4: Biological Screening Data

OrganismMIC (µg/mL)Assay Type
Staphylococcus aureus128Broth microdilution
Escherichia coli128Broth microdilution
Candida albicans>256Agar diffusion

Material Science Applications

The compound’s rigid chromenone core makes it a candidate for organic semiconductors or fluorescent probes. Its emission spectrum (λem = 450 nm) aligns with applications in optoelectronics .

Comparison with Analogous Compounds

Structural Analogues

  • Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate: The chloro substituent increases electronegativity but reduces metabolic stability compared to the methyl group .

  • Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate: Fluorine enhances bioavailability but may introduce toxicity risks.

Table 5: Comparative Properties of Analogues

CompoundLogPMIC (S. aureus)Metabolic Stability (t₁/₂)
Target Compound (3-methylbenzyl)3.8128 µg/mL4.2 hours (rat liver microsomes)
4-Chlorobenzyl analogue4.164 µg/mL2.8 hours
3-Fluorobenzyl analogue3.5256 µg/mL5.6 hours

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the benzyl and propanoate groups to optimize bioactivity.

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in animal models.

  • Material Science Applications: Exploring thin-film properties for organic electronics.

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